molecular formula C27H54O8 B12848382 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate CAS No. 67873-94-3

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate

Cat. No.: B12848382
CAS No.: 67873-94-3
M. Wt: 506.7 g/mol
InChI Key: BJXZRWVXQIJGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate (CAS RN: Not explicitly provided; parent alcohol RN: 930-09-6) is a polyethylene glycol (PEG)-based surfactant. The parent alcohol, 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol (C₂₅H₅₂O₇, molecular weight 464.684 g/mol), consists of a tridecyl (C₁₃) hydrophobic chain and six ethylene oxide (EO) units . The acetate derivative is formed via esterification of the terminal hydroxyl group with acetic acid, resulting in a molecular formula of approximately C₂₇H₅₄O₈ (molecular weight ~506.72 g/mol). This compound is used in detergents, emulsifiers, and industrial processing aids due to its amphiphilic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the polyether backbone. This can be achieved through the polymerization of ethylene oxide or other suitable monomers.

    Functionalization: The hydroxyl group is introduced at the terminal position of the polyether chain through a controlled reaction, often using a suitable alcohol as the initiator.

    Acetylation: The terminal hydroxyl group is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is typically carried out under mild conditions to prevent degradation of the polyether chain.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale polymerization reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group, yielding the parent polyether alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be employed for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Polyether alcohol.

    Substitution: Various substituted polyethers depending on the nucleophile used.

Scientific Research Applications

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent or reagent in various chemical reactions.

    Biology: The compound is utilized in the study of membrane dynamics and as a model compound for understanding the behavior of polyether chains in biological systems.

    Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate exerts its effects is primarily through its interaction with other molecules via its ether linkages and acetate group. These interactions can influence the solubility, stability, and reactivity of the compound in various environments. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylene Oxide (EO)-Based Surfactants

(a) Heptaethylene Glycol (3,6,9,12,15,18-Hexaoxaicosane-1,20-diol)

  • Molecular Formula : C₁₄H₃₀O₈ (MW: 326.38 g/mol)
  • Applications : Used in detergents, additives, and as a processing aid. Classified as low health concern but shares risks with smaller glycols (e.g., diethylene glycol) when ingested .
  • Key Difference : Lacks a hydrophobic alkyl chain, reducing its surfactant efficiency compared to alkyl-PEG derivatives like the target compound .

(b) Octaethylene Glycol Monododecyl Ether (C₁₂E₈)

  • Molecular Formula : C₂₈H₅₈O₉ (MW: 538.75 g/mol)
  • Structure : Dodecyl (C₁₂) chain with eight EO units.
  • Applications : Emulsifier in pharmaceuticals and detergents. Higher EO count increases hydrophilicity and water solubility compared to the target compound’s six EO units .
  • Key Difference : Longer EO chain (8 vs. 6) enhances solubility but may reduce biodegradability .

(c) Triton X-100

  • Molecular Formula : C₂₈H₅₀O₈ (MW: 514.70 g/mol)
  • Structure: Branched octylphenol hydrophobe with ~9.5 EO units.
  • Applications: Nonionic surfactant in laboratory and industrial settings.
  • Key Difference : Aromatic hydrophobe (vs. aliphatic tridecyl) provides stronger detergent action but raises environmental persistence concerns .

Alkyl-PEG Acetate Derivatives

(a) 2,5,8,11,14,17-Hexamethyl-19-oxo-3,6,9,12,15,18-hexaoxaicos-1-yl Acetate

  • Molecular Formula : C₂₂H₄₂O₉ (MW: 450.57 g/mol)
  • Structure : Complex branched chain with methyl groups and a ketone.
  • Applications : Specialty surfactant with tailored solubility.
  • Key Difference : Structural complexity reduces industrial scalability compared to the linear tridecyl-PEG-acetate .

Physicochemical Properties and Performance

Thermal Properties

  • Heat Capacity : The parent alcohol (3,6,9,12,15,18-Hexaoxatriacontan-1-ol) has a heat capacity of 2.172 J/K·g at 298.15 K . The acetate derivative likely has a higher heat capacity due to the added acetyl group.

Solubility and Critical Micelle Concentration (CMC)

  • Hexaoxahentriacontan-1-ol, Acetate: Moderate hydrophilicity (6 EO units) balances solubility in polar and nonpolar solvents. CMC is expected to be lower than C₁₂E₈ due to shorter EO chain .
  • Heptaethylene Glycol : Fully water-soluble but lacks micelle-forming ability due to the absence of a hydrophobic tail .

Environmental and Health Considerations

  • Toxicity : While PEG derivatives like heptaethylene glycol are classified as low risk, accidental ingestion of analogs (e.g., diethylene glycol) can be fatal . The acetate form may exhibit lower acute toxicity due to esterification .
  • Biodegradability : Linear alkyl-PEG-acetates degrade faster than branched or aromatic analogs (e.g., Triton X-100) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula EO Units Alkyl Chain Molar Mass (g/mol) Key Application
Hexaoxahentriacontan-1-ol, acetate C₂₇H₅₄O₈ 6 Tridecyl 506.72 Detergents, Emulsifiers
Heptaethylene glycol C₁₄H₃₀O₈ 6 None 326.38 Industrial additives
Octaethylene glycol monododecyl ether C₂₈H₅₈O₉ 8 Dodecyl 538.75 Pharmaceuticals
Triton X-100 C₂₈H₅₀O₈ ~9.5 Octylphenol 514.70 Laboratory surfactant

Table 2: Thermal and Environmental Properties

Compound Name Heat Capacity (J/K·g) Biodegradability Toxicity Profile
Hexaoxahentriacontan-1-ol, acetate ~2.3 (estimated) Moderate Low acute toxicity
Heptaethylene glycol Not reported High Low concern
Triton X-100 Not reported Low Environmental persistence

Biological Activity

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate (CAS Number: 67873-94-3) is a synthetic compound characterized by its unique molecular structure comprising 27 carbon atoms and eight oxygen atoms. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

The chemical properties of this compound are crucial for understanding its biological interactions. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC27H54O8
Molecular Weight506.71 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point548.6 ± 45.0 °C
Flash Point225.8 ± 28.8 °C
LogP4.50

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its effects on cellular processes and potential therapeutic applications.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of similar compounds on cancer cell lines. For instance, fatty alcohols have been shown to induce apoptosis in certain cancer cells. It is hypothesized that 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol acetate may exhibit similar properties due to its long-chain structure.

Case Studies

Several case studies highlight the biological implications of long-chain fatty alcohols:

  • Study on Skin Penetration : A study investigated the penetration enhancement properties of fatty alcohols in transdermal drug delivery systems. Results indicated that compounds like hexadecanol improved skin permeability significantly.
  • Neuroprotective Effects : Research into the neuroprotective effects of fatty alcohols has shown potential benefits in models of neurodegenerative diseases. The ability of these compounds to modulate lipid metabolism and reduce oxidative stress is noteworthy.

The mechanisms through which 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol acetate may exert its biological effects can be summarized as follows:

  • Membrane Interaction : Long-chain fatty alcohols can integrate into cell membranes, altering fluidity and permeability.
  • Signal Transduction : These compounds may influence signaling pathways related to inflammation and cellular stress responses.
  • Metabolic Modulation : They can affect lipid metabolism and energy homeostasis within cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step etherification and esterification. For example, sodium hydride (NaH) in tetrahydrofuran (THF) under inert atmosphere at 0°C can initiate ethoxylation, followed by acetylation using acetic anhydride with triethylamine as a base. Reaction time (14–24 hours), temperature (0–140°C), and catalyst selection (e.g., Co(NO₃)₂·6H₂O) significantly impact yield .
  • Key Data : Yield optimization (70–85%) requires controlled stepwise addition of ethylene oxide units and purification via column chromatography .

Q. What physicochemical properties are critical for experimental handling of this compound?

  • Key Properties :

PropertyValue/DescriptionSource
Molecular weight494.70 g/mol
Log S (solubility)-5.2 (moderate in polar solvents)
Hydrogen bond acceptors8
TPSA (Topological PSA)84.84 Ų
  • Handling : Low skin permeability (-6.33 cm/s) necessitates PPE for lab safety .

Q. Which analytical techniques are suitable for characterizing this compound?

  • GC-MS : Use polar columns (e.g., DB-Wax) with temperature ramps (40–250°C at 3–5°C/min) for retention index (RI) calibration .
  • NMR : ¹H and ¹³C NMR in CDCl₃ resolve ethoxy and acetate moieties. Key signals: δ 4.05–4.20 (m, -OCH₂CH₂O-), δ 2.05 (s, acetate CH₃) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy chain length) affect surfactant efficacy and endocrine disruption potential?

  • Structure-Function Analysis :

  • Longer ethoxy chains (e.g., Hexaoxa vs. Pentaoxa derivatives) enhance hydrophilicity and surfactant efficiency but increase endocrine disruption risks via nonylphenol-like interactions .
  • Contradiction : While LAURETH-6 (C12 ethoxylate) is widely used as an emulsifier, its structural analogs are classified as endocrine disruptors under EU REACH (Annex XIV) due to environmental persistence .

Q. How can researchers resolve contradictions in pharmacokinetic data (e.g., CYP3A4 inhibition vs. P-gp substrate activity)?

  • Methodology :

  • Use in vitro assays (e.g., Caco-2 permeability tests) to confirm P-gp substrate activity.
  • Validate CYP3A4 inhibition via fluorometric microsomal assays.
    • Data Reconciliation : CYP3A4 inhibition (IC₅₀ < 10 µM) may co-occur with P-gp efflux, requiring dose adjustments in drug delivery studies .

Q. What regulatory challenges arise from its classification as an endocrine disruptor, and how can these inform experimental design?

  • Regulatory Context :

  • Listed under AGEC Law (France) and EU REACH Annex XIV for environmental toxicity .
  • Mitigation : Substitute with shorter-chain ethoxylates (e.g., LAURETH-4) or biodegradable alternatives in formulations .

Properties

CAS No.

67873-94-3

Molecular Formula

C27H54O8

Molecular Weight

506.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl acetate

InChI

InChI=1S/C27H54O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-29-15-16-30-17-18-31-19-20-32-21-22-33-23-24-34-25-26-35-27(2)28/h3-26H2,1-2H3

InChI Key

BJXZRWVXQIJGMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.